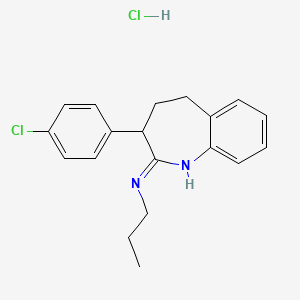![molecular formula C10H20Mg2N2O8 B13826158 Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is a complex compound with the molecular formula C10H20Mg2N2O8 and a molecular weight of 344.88400 . This compound is known for its unique coordination chemistry, where magnesium ions are chelated by ethylenebis(carboxymethyl)glycinato ligands. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) typically involves the reaction of magnesium salts with ethylenebis(carboxymethyl)glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the chelation process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized magnesium complexes, while reduction can yield reduced forms of the compound. Substitution reactions produce new complexes with different ligands .
Aplicaciones Científicas De Investigación
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) involves its ability to chelate magnesium ions, stabilizing them in a specific coordination environment. This chelation enhances the reactivity and stability of the magnesium ions, allowing them to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Dimagnesium ethylenediamine tetraacetate
- Magnesate (2-), [ [N,N’-1,2-ethanediylbis [N- [ (carboxy-κO)methyl]glycinato-κN,κO]] (4-)]-, magnesium (1:1), (OC-6-21)-
Uniqueness
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is unique due to its specific ligand structure and coordination environment, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and reactive magnesium complexes .
Propiedades
Fórmula molecular |
C10H20Mg2N2O8 |
|---|---|
Peso molecular |
344.89 g/mol |
Nombre IUPAC |
dimagnesium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.2Mg/c3-1-2-4;4*1-2(3)4;;/h1-4H2;4*1H3,(H,3,4);;/q;;;;;2*+2/p-4 |
Clave InChI |
WLIGJEYZMAJVGP-UHFFFAOYSA-J |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


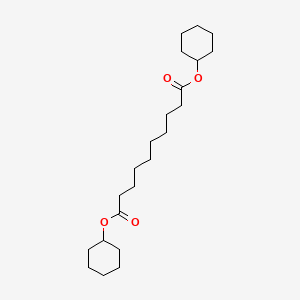
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)


![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
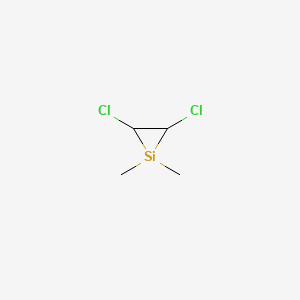
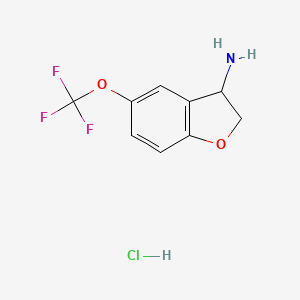

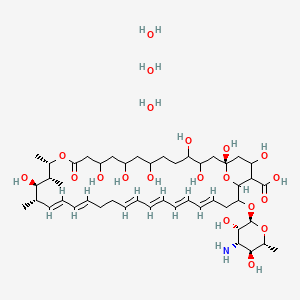

![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
